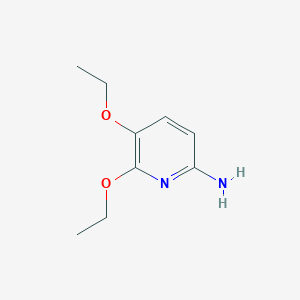
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine
概要
説明
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a nitro group at position 5, and a methylamino group at position 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine typically involves multiple steps One common method starts with the nitration of 2,4-dichloropyrimidine to introduce the nitro group at position 5The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Safety measures are also critical, given the potential hazards associated with the reagents and intermediates used in the synthesis .
化学反応の分析
Types of Reactions
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2,4-Dichloro-5-amino-6-methylaminopyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a lead compound in the development of new drugs, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides
作用機序
The mechanism of action of 2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, while the chlorine atoms and methylamino group contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-nitropyrimidine: Lacks the methylamino group at position 6.
2,4-Dichloro-6-methylaminopyrimidine: Lacks the nitro group at position 5.
5-Nitro-6-methylaminopyrimidine: Lacks the chlorine atoms at positions 2 and 4.
Uniqueness
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methylamino) groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
分子式 |
C5H4Cl2N4O2 |
|---|---|
分子量 |
223.01 g/mol |
IUPAC名 |
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C5H4Cl2N4O2/c1-8-4-2(11(12)13)3(6)9-5(7)10-4/h1H3,(H,8,9,10) |
InChIキー |
IMNNQSYNWZHITA-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[4-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]heptanoic acid](/img/structure/B8500224.png)
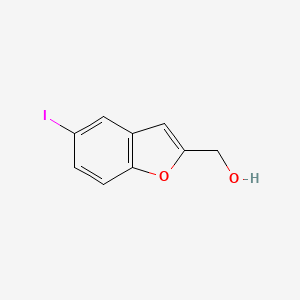



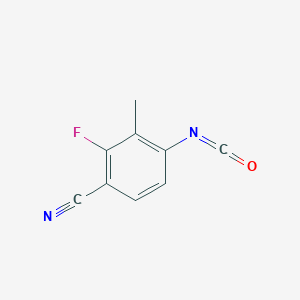
![benzyl N-[(chloromethoxy)carbonyl]glycinate](/img/structure/B8500292.png)
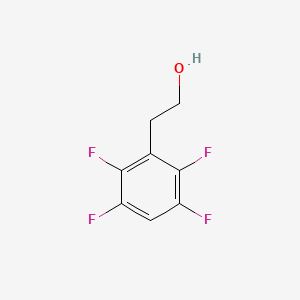

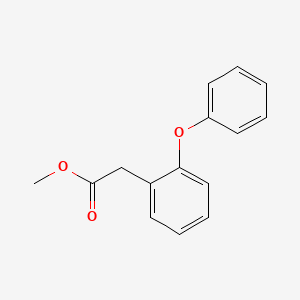
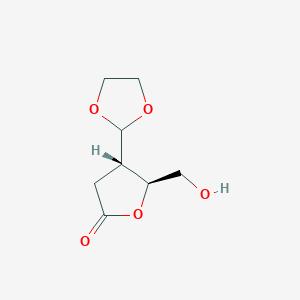
![1-(3,4-Dichlorophenyl)-3-(propan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8500322.png)
